molecular formula C20H15ClF3NO3 B1672545 3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol CAS No. 137735-25-2

3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol

Cat. No. B1672545
Key on ui cas rn: 137735-25-2
M. Wt: 409.8 g/mol
InChI Key: BZRPOJGQEWLGMP-UHFFFAOYSA-N
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Patent
US05403934

Procedure details

A mixture of 3-(4-(4-trifluoromethoxyphenoxy)phenyl)-2,6-dimethylpyridin-4(1H)-one (0.37 g) and N-chlorosuccinimide (0.16 g) in chloroform was stirred at room temperature for 3 days. The precipitate was filtered off and recrystallised from DMF to afford the title compound (0.1 g), m.p. 298°-302°, NMR δH (d6 -DMSO) 7.35-7.5 (2H, m), 7.1-7.3 (4H, m), 7-7.1 (2H, m), 2.38 (3H, s), 2.1 (3H, s).
Name
3-(4-(4-trifluoromethoxyphenoxy)phenyl)-2,6-dimethylpyridin-4(1H)-one
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[O:3][C:4]1[CH:25]=[CH:24][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15]3[C:20](=[O:21])[CH:19]=[C:18]([CH3:22])[NH:17][C:16]=3[CH3:23])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1.[Cl:28]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Cl:28][C:19]1[C:20](=[O:21])[C:15]([C:12]2[CH:11]=[CH:10][C:9]([O:8][C:7]3[CH:6]=[CH:5][C:4]([O:3][C:2]([F:1])([F:26])[F:27])=[CH:25][CH:24]=3)=[CH:14][CH:13]=2)=[C:16]([CH3:23])[NH:17][C:18]=1[CH3:22]

Inputs

Step One
Name
3-(4-(4-trifluoromethoxyphenoxy)phenyl)-2,6-dimethylpyridin-4(1H)-one
Quantity
0.37 g
Type
reactant
Smiles
FC(OC1=CC=C(OC2=CC=C(C=C2)C2=C(NC(=CC2=O)C)C)C=C1)(F)F
Name
Quantity
0.16 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from DMF

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(NC(=C(C1=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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